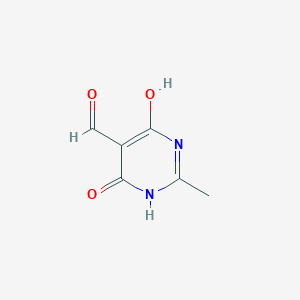
B-1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
B-1, also known as thiamine, is a water-soluble vitamin that plays a crucial role in the metabolism of carbohydrates, amino acids, and fatty acids. It is an essential nutrient that is required for the proper functioning of the nervous system, muscles, and heart. Thiamine deficiency can lead to a number of serious health problems, including beriberi, Wernicke-Korsakoff syndrome, and other neurological disorders.
作用機序
Thiamine functions as a coenzyme in several metabolic pathways, including the conversion of pyruvate to acetyl-CoA, which is essential for the production of energy in cells. Thiamine also plays a role in the synthesis of neurotransmitters, such as acetylcholine, which is important for the proper functioning of the nervous system.
Biochemical and Physiological Effects
Thiamine deficiency can lead to a number of biochemical and physiological effects, including decreased energy production, impaired neurotransmitter synthesis, and oxidative stress. Thiamine supplementation has been shown to improve glucose metabolism, reduce oxidative stress, and improve cognitive function in patients with Alzheimer's disease.
実験室実験の利点と制限
Thiamine is a commonly used nutrient in lab experiments, and its advantages include its water solubility, low toxicity, and relatively low cost. However, B-1 can be difficult to work with due to its instability in acidic environments and its sensitivity to light and heat.
将来の方向性
There are several areas of future research related to B-1, including its role in the prevention and treatment of neurological disorders, its effects on glucose metabolism, and its potential as a therapeutic agent in the treatment of cancer. Additional research is also needed to better understand the mechanisms of B-1 action and to develop more effective methods for B-1 supplementation.
合成法
Thiamine is synthesized in plants and bacteria, but not in animals. The chemical structure of B-1 was first elucidated in 1936, and since then, several methods have been developed for its synthesis. One of the most common methods involves the condensation of 2-methyl-4-amino-5-hydroxymethyl-pyrimidine with 5-(2-hydroxyethyl)-4-methylthiazole.
科学的研究の応用
Thiamine has been the subject of extensive scientific research, and its role in human health has been well established. Studies have shown that B-1 deficiency is associated with a number of health problems, including cardiovascular disease, diabetes, Alzheimer's disease, and Parkinson's disease. Thiamine supplementation has been shown to improve glucose metabolism, reduce oxidative stress, and improve cognitive function in patients with Alzheimer's disease.
特性
CAS番号 |
11120-78-8 |
|---|---|
製品名 |
B-1 |
分子式 |
MgO3Zr |
分子量 |
0 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



